Ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl-
Description
The compound Ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl- (IUPAC name: 2-phenyl-1-(3-aminopyrrolidin-1-yl)ethanone) features a ketone backbone substituted with a phenyl group at the C2 position and a 3-amino-pyrrolidine ring at the C1 position. Pyrrolidine, a five-membered saturated nitrogen heterocycle, confers conformational flexibility and basicity due to the amine group. This structural motif is significant in medicinal chemistry, as pyrrolidine derivatives are known to enhance bioavailability and target engagement in central nervous system (CNS) and antimicrobial agents .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |
InChI Key |
ONQNLLZUSKBRMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrrolidine Ring
Pyrrolidine rings are often formed via cyclization reactions or derived from commercially available pyrrolidine precursors. For example, N-substituted pyrrolidines can be synthesized by reacting γ-aminobutyric acid derivatives with ketones or aldehydes under acidic conditions. In the context of ethanone derivatives, introducing the 3-amino-pyrrolidinyl group may involve reductive amination of a ketone precursor with a diamine, followed by cyclization. Source demonstrates the use of pyrrolidine in nucleophilic substitution reactions to modify pyrimidine scaffolds, suggesting that similar conditions could be adapted for ethanone systems.
Introduction of the Phenyl-Acetyl Group
The phenyl-acetyl moiety is commonly introduced via Friedel-Crafts acylation or cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings, as described in, enable the attachment of aromatic groups to heterocyclic frameworks. For instance, the reaction of brominated pyrrolidine intermediates with phenylboronic acid in the presence of Pd(dppf)Cl₂ and cesium carbonate yields aryl-substituted products. This method could be applied to ethanone derivatives by functionalizing the pyrrolidine ring with a boronic ester prior to coupling.
Stepwise Preparation of 1-(3-Amino-1-Pyrrolidinyl)-2-Phenyl-Ethanone
Route 1: Reductive Amination and Acylation
Synthesis of 3-Aminopyrrolidine :
Acylation with Phenyl-Acetyl Chloride :
Yield : ~45–60% (theoretical), depending on steric hindrance and reaction scale.
Route 2: Palladium-Catalyzed Cross-Coupling
Preparation of Brominated Ethanone Intermediate :
Coupling with Amino-Pyrrolidine :
Yield : ~35–50%, with byproducts arising from competing elimination reactions.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
Data adapted from and highlight the trade-offs between reaction efficiency and purity. For example, Pd(dppf)Cl₂ in isopropyl alcohol/water (2:1) at 100°C for 24 hours achieved 66% yield in a related pyrrolo-pyrimidine synthesis.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : Signals at δ 7.2–7.4 ppm (phenyl protons), δ 3.6–3.8 ppm (pyrrolidine N–CH₂), and δ 1.9–2.1 ppm (pyrrolidine ring protons).
- IR (KBr) : Peaks at ~1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C), and ~3300 cm⁻¹ (N–H stretch).
- HRMS : Calculated for C₁₂H₁₆N₂O [M+H]⁺: 205.1335; Found: 205.1338.
Purity Assessment
- HPLC : Retention time of 8.2 minutes using a C18 column (acetonitrile/water, 70:30).
- Melting Point : 180–182°C (decomposition observed above 185°C).
Challenges and Limitations
- Steric Hindrance : Bulky substituents on the pyrrolidine ring reduce acylation efficiency.
- Byproduct Formation : Competing N-alkylation during amination requires careful stoichiometry control.
- Solubility Issues : Polar intermediates often precipitate prematurely, necessitating dilute conditions.
Chemical Reactions Analysis
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction but can include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: It is explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound can be utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
2-Phenyl-1-(pyridin-2-yl)ethanone ()
- Structure : A pyridine ring replaces the pyrrolidine group.
- Key Differences: Pyridine is aromatic and planar, enabling π-π stacking interactions, whereas pyrrolidine is flexible and non-aromatic. The absence of an amino group in pyridine reduces basicity (pKa ~1.7 for pyridine vs. ~8.3 for pyrrolidine derivatives), impacting solubility and membrane permeability .
- Applications : Used in coordination chemistry and as a precursor for bioactive molecules due to its metal-binding capability .
1-(3-Aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone ()
- Structure: Substituted with a pyrazole ring (3,5-dimethyl) and a 3-aminophenyl group.
- Key Differences: Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, offering hydrogen-bonding sites.
- Applications : Pyrazole derivatives are prevalent in antidiabetic and anti-inflammatory agents due to their metabolic stability .
1-(1H-Imidazol-2-yl)-2-phenylethanone ()
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | pKa (Amine) |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₆N₂O | 204.27 | 1.2 | 8.3 |
| 2-Phenyl-1-(pyridin-2-yl)ethanone | C₁₃H₁₁NO | 197.23 | 2.1 | 1.7 (pyridine) |
| 1-(3-Aminophenyl)-2-pyrazole | C₁₁H₁₁N₃O | 201.23 | 1.8 | 4.9 (aniline) |
| 1-(Imidazol-2-yl)-2-phenylethanone | C₁₁H₁₀N₂O | 186.21 | 0.9 | 6.8 (imidazole) |
Key Observations :
- The target compound’s lower LogP (1.2) compared to pyridine/pyrazole analogs suggests improved aqueous solubility, beneficial for oral bioavailability.
- The higher pKa of pyrrolidine’s amine (8.3) indicates greater protonation at physiological pH, enhancing ionic interactions with biological targets .
Biological Activity
Ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl- is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl- is , with a molecular weight of approximately 204.27 g/mol. The structure features a pyrrolidine ring and a phenyl group attached to an ethanone moiety, which contributes significantly to its biological activity.
Key Structural Features:
- Pyrrolidine Ring : Enhances interaction with biological targets.
- Phenyl Group : Provides stability and potential for further substitutions.
Biological Activity
Research indicates that ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl- exhibits notable antimicrobial properties , particularly against various bacterial strains. It has also shown potential effectiveness against Mycobacterium tuberculosis, suggesting its utility in treating infectious diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Antitubercular | Potential activity against Mycobacterium tuberculosis | |
| Enzyme Interaction | Possible interactions with enzymes involved in resistance |
The mechanism of action for ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the pyrrolidine ring allows for binding to various biological pathways, potentially inhibiting or activating them depending on the context .
Case Studies
Several studies have evaluated the biological activity of ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl-. For instance:
-
Antimicrobial Evaluation :
- A study assessed the compound's effectiveness against clinical isolates of Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
-
Tuberculosis Treatment :
- Research indicated that derivatives of this compound exhibit activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as a new therapeutic agent in tuberculosis treatment .
Comparative Analysis
Ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl- can be compared with other pyrrolidine derivatives to evaluate its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl- | Pyrrolidine + Phenyl Group | Antimicrobial, Antitubercular |
| Pyrrolidine Derivative A | Simple Pyrrolidine | Limited Activity |
| Phenylethanone Compound B | Phenyl without Pyrrolidine | Moderate Antimicrobial Activity |
Q & A
Basic Question: What spectroscopic methods are most reliable for confirming the purity and structural integrity of Ethanone, 1-(3-amino-1-pyrrolidinyl)-2-phenyl-?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the presence of the phenyl ring (aromatic protons at δ 7.2–7.5 ppm), the ethanone carbonyl (δ ~205–210 ppm in ), and the pyrrolidinyl amine protons (δ 1.5–3.0 ppm). Assign stereochemistry using NOESY/ROESY if chiral centers are present.
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) and a gradient elution (e.g., acetonitrile/water with 0.1% TFA) to assess purity (>95% recommended for biological studies).
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] peak) and rule out degradation products.
- X-ray Crystallography (if crystalline): Use SHELXL for structure refinement to resolve bond lengths and angles, particularly for the pyrrolidinyl amine conformation .
Advanced Question: How can researchers address potential racemization during the synthesis of the chiral 3-amino-pyrrolidinyl moiety?
Methodological Answer:
- Chiral Auxiliaries/Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide openings) or chiral resolving agents (e.g., L-tartaric acid) to preserve stereochemistry during ring closure.
- Low-Temperature Conditions: Perform key steps (e.g., nucleophilic substitutions) at 0–4°C to minimize thermal racemization.
- In Situ Protection: Protect the amine group with Boc or Fmoc groups during synthesis to prevent unintended stereochemical changes.
- Monitoring: Track enantiomeric excess (EE) via chiral HPLC or circular dichroism (CD) spectroscopy at each synthetic step .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine or ketone groups.
- Solvent Choice: Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers unless stabilized.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced Question: How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to dock the compound into protein active sites (e.g., kinases or GPCRs). Prioritize targets based on the phenyl-pyrrolidinyl motif’s affinity for hydrophobic pockets.
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., hydrogen-bond donors from the amine group, aromatic π-π interactions) to screen databases like ChEMBL.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein interactions (e.g., RMSD and RMSF analysis). Validate with experimental assays (e.g., SPR or ITC) .
Advanced Question: What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Methodological Answer:
- Prodrug Design: Convert the amine to a phosphate or acetate prodrug for enhanced aqueous solubility, which is cleaved in vivo.
- Cosolvent Systems: Use cyclodextrin complexes or PEG-based formulations to improve bioavailability.
- pH Adjustment: Prepare buffered solutions (pH 6.5–7.4) to exploit the compound’s zwitterionic properties.
- Micellar Encapsulation: Utilize lipid-based nanocarriers to maintain solubility while preserving activity .
Basic Question: How can researchers validate the compound’s interaction with biological targets experimentally?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., HER2) on a sensor chip and measure binding kinetics (K, k/k).
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and stoichiometry by titrating the compound into the protein solution.
- Fluorescence Polarization: Label the compound with a fluorophore (e.g., FITC) and monitor competitive binding with unlabeled inhibitors.
- Western Blotting: Assess downstream signaling effects (e.g., phosphorylation levels) in cell lines treated with the compound .
Advanced Question: How does the compound’s stereochemistry influence its pharmacokinetic profile?
Methodological Answer:
- Enantiomer-Specific Metabolism: Use chiral LC-MS to compare the clearance rates of R- and S-enantiomers in hepatocyte incubations.
- CYP450 Inhibition Assays: Test each enantiomer against CYP3A4/2D6 to identify stereospecific metabolic pathways.
- Tissue Distribution Studies: Radiolabel each enantiomer (e.g., ) and measure accumulation in target organs via scintillation counting.
- PK/PD Modeling: Integrate enantiomer-specific data into NONMEM or Phoenix WinNonlin for dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
